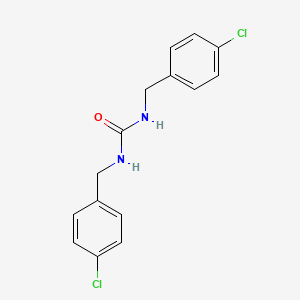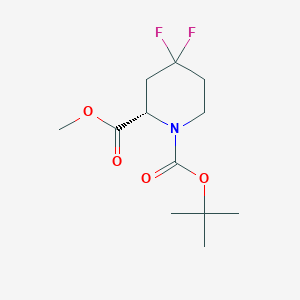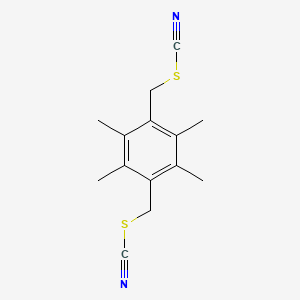
1,2,4,5-Tetramethyl-3,6-bis(thiocyanatomethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4,5-Tetramethyl-3,6-bis(thiocyanatomethyl)benzene is an organic compound characterized by the presence of four methyl groups and two thiocyanatomethyl groups attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4,5-Tetramethyl-3,6-bis(thiocyanatomethyl)benzene typically involves the following steps:
Starting Material: The synthesis begins with 1,2,4,5-tetramethylbenzene.
Bromination: The methyl groups at the 3 and 6 positions are brominated using bromine in the presence of a catalyst such as iron(III) bromide.
Thiocyanation: The brominated intermediate is then reacted with potassium thiocyanate in the presence of a copper(I) catalyst to introduce the thiocyanatomethyl groups.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials and reagents.
Análisis De Reacciones Químicas
Types of Reactions
1,2,4,5-Tetramethyl-3,6-bis(thiocyanatomethyl)benzene can undergo various chemical reactions, including:
Oxidation: The thiocyanatomethyl groups can be oxidized to form sulfonyl derivatives.
Reduction: The thiocyanatomethyl groups can be reduced to form methylamine derivatives.
Substitution: The thiocyanatomethyl groups can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as ammonia, primary amines, or alcohols are used under basic conditions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Methylamine derivatives.
Substitution: Corresponding substituted benzene derivatives.
Aplicaciones Científicas De Investigación
1,2,4,5-Tetramethyl-3,6-bis(thiocyanatomethyl)benzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,2,4,5-Tetramethyl-3,6-bis(thiocyanatomethyl)benzene involves its interaction with molecular targets through its thiocyanatomethyl groups. These groups can participate in various chemical reactions, such as nucleophilic substitution, which can modify the activity of biological molecules or materials.
Comparación Con Compuestos Similares
Similar Compounds
1,2,4,5-Tetramethylbenzene: Lacks the thiocyanatomethyl groups, making it less reactive in certain chemical reactions.
1,2,3,5-Tetramethylbenzene: Different substitution pattern on the benzene ring, leading to different chemical properties.
1,2,3,4-Tetramethylbenzene: Another isomer with a different substitution pattern.
Propiedades
Número CAS |
70477-55-3 |
|---|---|
Fórmula molecular |
C14H16N2S2 |
Peso molecular |
276.4 g/mol |
Nombre IUPAC |
[2,3,5,6-tetramethyl-4-(thiocyanatomethyl)phenyl]methyl thiocyanate |
InChI |
InChI=1S/C14H16N2S2/c1-9-10(2)14(6-18-8-16)12(4)11(3)13(9)5-17-7-15/h5-6H2,1-4H3 |
Clave InChI |
QOBUTQBFVKUEQN-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C(=C1CSC#N)C)C)CSC#N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


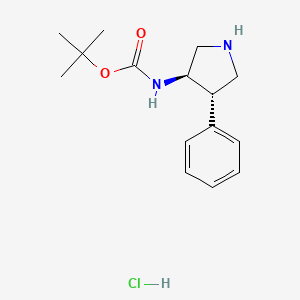
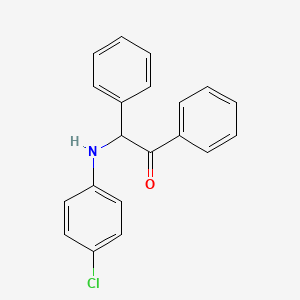
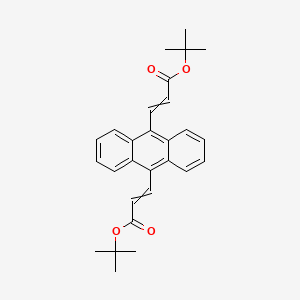
![7-(dimethylamino)-4,4-bis[4-(dimethylamino)phenyl]-2-methyl-3H-phthalazin-1-one](/img/structure/B14016147.png)
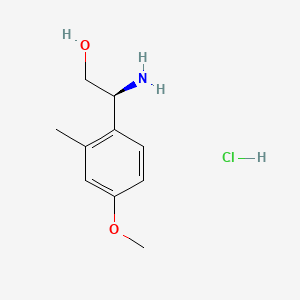


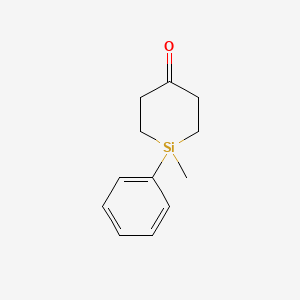
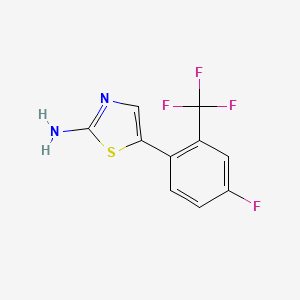
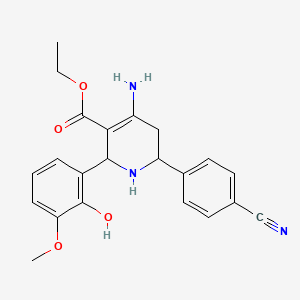
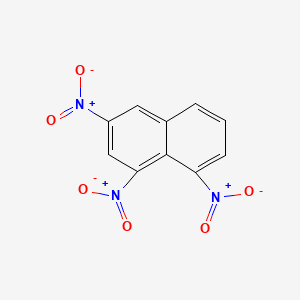
![Ethyl 4-chloro-7-cyano-5H-pyrido[3,2-b]indole-3-carboxylate](/img/structure/B14016189.png)
